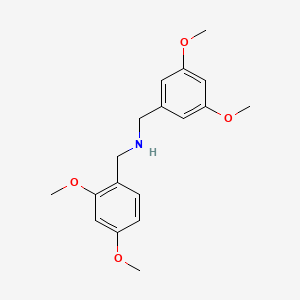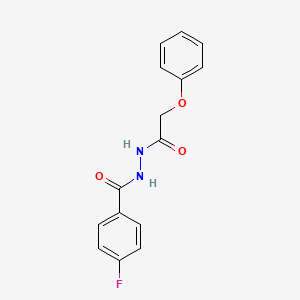
(2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine, also known as PARG inhibitor, is a chemical compound that has been recently studied for its potential applications in cancer therapy.
Wirkmechanismus
The mechanism of action of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine involves the inhibition of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine activity. (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine is an enzyme that hydrolyzes PAR polymers, which are formed in response to DNA damage. Inhibition of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine leads to the accumulation of PAR polymers, which in turn sensitizes cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
(2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine has been shown to have potent inhibitory activity against (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine. Inhibition of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine leads to the accumulation of PAR polymers, which in turn sensitizes cancer cells to DNA-damaging agents. This compound has also been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine in lab experiments include its potent inhibitory activity against (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine, its low toxicity in normal cells, and its potential applications in cancer therapy. However, the limitations of using this compound in lab experiments include the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
For the study of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine include the evaluation of its efficacy and safety in vivo, the identification of its potential applications in other diseases, and the development of more potent and selective (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine inhibitors. Additionally, the combination of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine with other DNA-damaging agents such as radiation and chemotherapy should be investigated to determine its potential as a cancer therapy.
Synthesemethoden
The synthesis of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine involves the condensation of 2,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzaldehyde with benzylamine in the presence of acetic acid and catalytic amounts of p-toluenesulfonic acid. This method has been reported to yield the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
(2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine has been studied for its potential applications in cancer therapy. It has been shown to inhibit the activity of poly (ADP-ribose) glycohydrolase ((2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine), an enzyme involved in DNA repair. Inhibition of (2,4-dimethoxybenzyl)(3,5-dimethoxybenzyl)amine leads to the accumulation of poly (ADP-ribose) (PAR) polymers, which in turn sensitizes cancer cells to DNA-damaging agents such as radiation and chemotherapy.
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(3,5-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-20-15-6-5-14(18(10-15)23-4)12-19-11-13-7-16(21-2)9-17(8-13)22-3/h5-10,19H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDQCUMFHPQCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B5670180.png)

![N-(3,4-dimethylphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5670190.png)
![4-{[3-(1-piperidinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5670196.png)
![7-[(4-chloro-3-methyl-1H-pyrazol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5670198.png)

![(3R*,5S*)-N-[(5-cyclopropylisoxazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5670208.png)
![N,N-dimethyl-2-({[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5670221.png)
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5670230.png)

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B5670236.png)

